N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex carboxamide derivative characterized by a fused triazatricyclic core, a furan-2-ylmethyl substituent, and a 3-methoxypropyl side chain.
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H21N5O4/c1-29-10-5-9-26-18(22)15(20(27)23-13-14-6-4-11-30-14)12-16-19(26)24-17-7-2-3-8-25(17)21(16)28/h2-4,6-8,11-12,22H,5,9-10,13H2,1H3,(H,23,27) |
InChI Key |
DFAWUCFXGCMPOZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and the introduction of the furan and methoxypropyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Furancarboxamide Derivatives
- N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide (furmecyclox) : Shares a furan-carboxamide backbone but lacks the triazatricyclic system. Its simpler structure correlates with fungicidal activity via membrane disruption .
- 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) : Contains a furan moiety but replaces the carboxamide with an oxazolidine ring. It acts as a herbicide safener, enhancing crop tolerance .
Triazine and Triazole Derivatives
- N-cyclopropyl-1,3,5-triazine-2,4,6-triamine (cyromazine) : A triazine insect growth regulator. While both compounds feature nitrogen-rich cores, cyromazine’s symmetric triazine ring contrasts with the target’s asymmetric, fused triazatricyclic structure, affecting solubility and bioavailability .
- Compounds 16 and 17 () : Fluorinated triazole derivatives with tetrahydrofuran and pyran subunits. These exhibit antiviral properties but differ in their fluorinated chains and lack the carboxamide group .
Key Difference : The 3-methoxypropyl side chain in the target compound may improve lipophilicity, enhancing membrane permeability relative to polar triazines or fluorinated triazoles.
Electronic and Physicochemical Properties
Electronic Structure
highlights that isovalency (similar valence electrons) and structural geometry dictate chemical behavior.
Molecular Descriptors
Per , molecular descriptors can predict properties:
- Topological : The triazatricyclic core increases molecular complexity, raising the Zagreb index (a measure of branching) compared to linear furancarboxamides.
- Metric : Van der Waals volume is likely higher due to the fused rings, reducing aqueous solubility but enhancing binding affinity in hydrophobic environments .
Comparative Data Table
Biological Activity
N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple nitrogen atoms and various functional groups, including an imino group and a carboxamide group. Its molecular formula is with a molecular weight of approximately 314.35 g/mol. The presence of the furan ring is significant as it often contributes to the biological activity of compounds in medicinal chemistry.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.35 g/mol |
| Functional Groups | Imino group, carboxamide group |
| Structural Class | Tricyclic compound with nitrogen heterocycles |
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits significant antimicrobial activity. The presence of the furan ring is often associated with enhanced antimicrobial effects, making it a candidate for further exploration in this area. For instance, related compounds have shown promising results against various bacterial strains.
Antioxidant Effects
Research indicates that this compound may possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage and are linked to numerous health benefits.
Anticancer Potential
The structural similarities of this compound to other known anticancer agents suggest potential efficacy in cancer treatment. Compounds with similar tricyclic structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism by which N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo interacts with biological targets is still under investigation. The imino group and the overall tricyclic structure are believed to facilitate interactions with enzymes or receptors involved in metabolic pathways.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes linked to disease processes. For instance, related compounds have been tested against SARS-CoV-2 main protease (Mpro), showing IC50 values indicative of effective inhibition:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| F8 | 21.28 | Moderate inhibitor of SARS-CoV-2 Mpro |
| F8-B6 | 1.57 | Strong reversible covalent inhibitor |
These findings highlight the potential of compounds derived from this class as therapeutic agents against viral infections.
Structural Optimization Studies
Further research has focused on optimizing the chemical structure to enhance biological activity while reducing toxicity. Structure-activity relationship (SAR) studies have revealed that specific modifications can significantly impact efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
